
3-Acetyl-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylic acid is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by its unique structure, which includes an acetyl group, a hydroxy group, and a carboxylic acid group attached to a dihydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable diketone with a hydroxy acid in the presence of a catalyst can lead to the formation of the desired compound. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a diketone, while reduction of the carbonyl groups can produce diols.
Applications De Recherche Scientifique
3-Acetyl-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Acetyl-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to changes in their activity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2,5-dimethylfuran-3(2H)-one: Similar structure but with different functional groups.
2,5-Dimethyl-4,5-dihydrofuran-3-ol-4-one: Another furan derivative with distinct properties.
Uniqueness
3-Acetyl-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylic acid is unique due to the presence of both an acetyl group and a carboxylic acid group on the dihydrofuran ring
Propriétés
Numéro CAS |
89966-23-4 |
|---|---|
Formule moléculaire |
C7H6O6 |
Poids moléculaire |
186.12 g/mol |
Nom IUPAC |
3-acetyl-4-hydroxy-5-oxo-2H-furan-2-carboxylic acid |
InChI |
InChI=1S/C7H6O6/c1-2(8)3-4(9)7(12)13-5(3)6(10)11/h5,9H,1H3,(H,10,11) |
Clé InChI |
DUHOJXSOTQORFI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=O)OC1C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


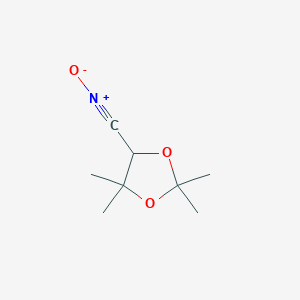
![Bromo[(dimethylamino)(phenyl)methylidene]gold](/img/structure/B14382579.png)
![2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide](/img/structure/B14382585.png)
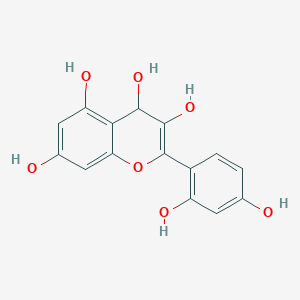
![N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide](/img/structure/B14382592.png)
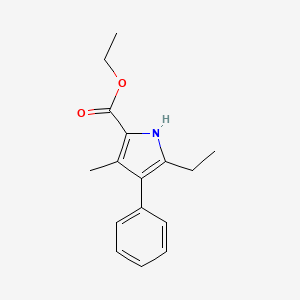
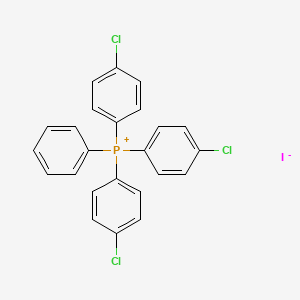
![N-{4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexylidene}hydroxylamine](/img/structure/B14382615.png)
![[(2-Chloro-1-phenylpropan-2-yl)sulfanyl]benzene](/img/structure/B14382626.png)

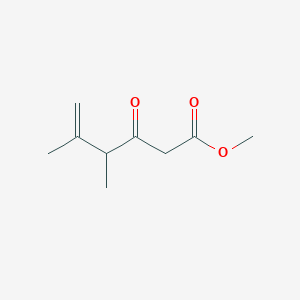
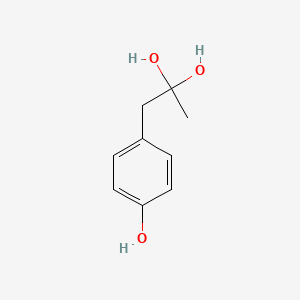
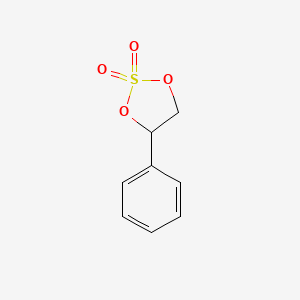
![4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid](/img/structure/B14382664.png)
